



Application Notes and Protocols: RS102895 in Models of Allergic Airway Inflammation

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Compound of Interest		
Compound Name:	RS102895	
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Introduction

Allergic airway inflammation, the hallmark of diseases like asthma, is characterized by the infiltration of inflammatory cells, airway hyperresponsiveness (AHR), and mucus overproduction. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), plays a pivotal role in this process by recruiting monocytes, which can differentiate into inflammatory macrophages and dendritic cells, through its receptor CCR2. **RS102895** is a potent and selective antagonist of the CCR2 receptor, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in allergic airway inflammation and for evaluating the therapeutic potential of CCR2 blockade.[1][2] This document provides detailed application notes and protocols for the use of **RS102895** in preclinical models of allergic airway inflammation.

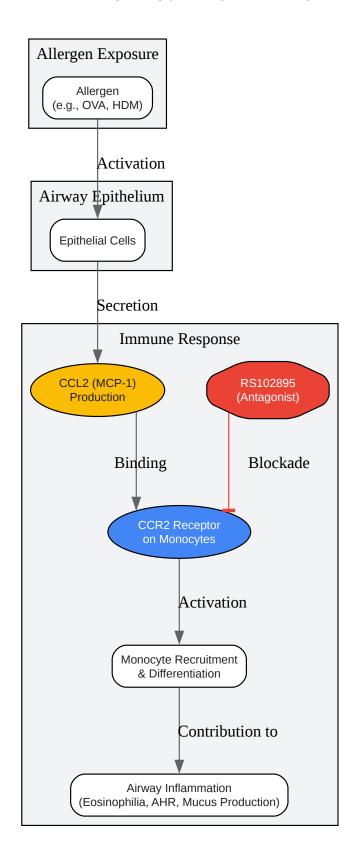
Mechanism of Action

RS102895 is a small molecule antagonist that specifically binds to the C-C chemokine receptor 2 (CCR2), with an IC50 of 360 nM, and demonstrates no activity at the CCR1 receptor.[2] By blocking the interaction between CCL2 and CCR2, **RS102895** inhibits the downstream signaling pathways that lead to the chemotaxis of monocytes and other CCR2-expressing cells to the site of allergic inflammation in the lungs. This inhibition is expected to reduce the overall inflammatory response, decrease airway hyperresponsiveness, and alleviate other pathophysiological features of asthma.[1][3]



Signaling Pathway of CCL2/CCR2 Axis

The following diagram illustrates the signaling pathway inhibited by RS102895.





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Caption: Inhibition of the CCL2/CCR2 signaling pathway by RS102895.

Quantitative Data Summary

While comprehensive quantitative data for **RS102895** in allergic airway inflammation models is limited in publicly available literature, the following tables summarize expected outcomes based on the known effects of CCR2 blockade in such models. These are representative data based on studies using CCR2 antagonists or anti-CCR2 antibodies.

Table 1: Effect of **RS102895** on Bronchoalveolar Lavage Fluid (BALF) Cell Counts in an Ovalbumin (OVA)-Induced Murine Model

Treatment Group	Total Cells (x10^5)	Eosinophils (x10^4)	Macrophag es (x10^4)	Neutrophils (x10^3)	Lymphocyt es (x10^4)
Naive (Saline)	0.5 ± 0.1	0.1 ± 0.05	4.5 ± 0.8	0.5 ± 0.2	0.5 ± 0.1
OVA + Vehicle	5.2 ± 0.8	25.5 ± 4.2	15.0 ± 2.5	8.0 ± 1.5	3.0 ± 0.5
OVA + RS102895	2.8 ± 0.5	12.0 ± 2.0	8.0 ± 1.2	4.5 ± 0.8	1.8 ± 0.3*

^{*}p < 0.05 compared to OVA + Vehicle. Data are presented as mean \pm SEM.

Table 2: Effect of **RS102895** on Airway Hyperresponsiveness (AHR) and Th2 Cytokines in an OVA-Induced Murine Model



Treatment Group	Airway Resistance (cmH2O·s/mL) at 50 mg/mL Methacholine	IL-4 (pg/mL in BALF)	IL-5 (pg/mL in BALF)	IL-13 (pg/mL in BALF)
Naive (Saline)	1.5 ± 0.2	< 10	< 15	< 20
OVA + Vehicle	4.8 ± 0.6	85 ± 12	150 ± 25	220 ± 30
OVA + RS102895	2.5 ± 0.4	40 ± 8	75 ± 15	110 ± 20

^{*}p < 0.05 compared to OVA + Vehicle. Data are presented as mean \pm SEM.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol describes a standard method to induce allergic airway inflammation in BALB/c mice, a strain known for its Th2-biased immune responses.

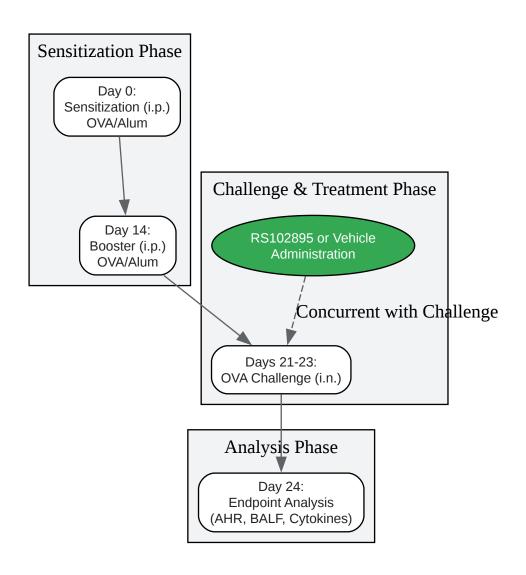
Materials:

- Ovalbumin (OVA), Grade V (Sigma-Aldrich)
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
- Sterile, pyrogen-free saline (0.9% NaCl)
- **RS102895** (Tocris, MedChemExpress, etc.)
- Vehicle for **RS102895** (e.g., sterile water or as recommended by the supplier)
- BALB/c mice (female, 6-8 weeks old)
- Methacholine chloride (Sigma-Aldrich)



- Equipment for intraperitoneal and intranasal administration
- System for measuring airway hyperresponsiveness (e.g., whole-body plethysmography or forced oscillation technique)
- Equipment for bronchoalveolar lavage (BAL) and cell counting
- ELISA kits for murine IL-4, IL-5, and IL-13

Experimental Workflow:



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Caption: Experimental workflow for the OVA-induced allergic airway inflammation model.



Procedure:

Sensitization:

- On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 μg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 μL sterile saline.
- $\circ~$ On day 14, administer a booster i.p. injection of 20 μg of OVA in 2 mg of alum in 200 μL of saline.

RS102895 Administration:

- Based on pharmacokinetic studies in mice, RS102895 has a short half-life of approximately 1 hour. Therefore, a multi-dose regimen is recommended.
- Administer RS102895 at a dose of 5 mg/kg body weight via i.p. injection every 6 hours, starting 1 hour before the first OVA challenge on day 21 and continuing throughout the challenge period. The control group should receive the vehicle on the same schedule.

Airway Challenge:

- \circ On days 21, 22, and 23, challenge the mice by intranasal (i.n.) administration of 50 μ g of OVA in 50 μ L of saline under light anesthesia.
- Endpoint Analysis (24-48 hours after the last challenge):
 - Airway Hyperresponsiveness (AHR) Measurement: Assess AHR by measuring the changes in lung resistance and dynamic compliance in response to increasing concentrations of nebulized methacholine.
 - Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.
 - BALF Cell Analysis: Determine the total cell count in the BAL fluid using a hemocytometer.
 Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count eosinophils, macrophages, neutrophils, and lymphocytes.



- Cytokine Analysis: Centrifuge the BAL fluid and store the supernatant at -80°C. Measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits.
- Histology: Perfuse and fix the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

Protocol 2: House Dust Mite (HDM)-Induced Allergic Airway Inflammation in Mice

This protocol uses a clinically relevant allergen to induce a more chronic inflammatory phenotype.

Materials:

- House dust mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
- Sterile, pyrogen-free saline (0.9% NaCl)
- RS102895 and vehicle
- BALB/c or C57BL/6 mice (female, 6-8 weeks old)
- Other materials as listed in Protocol 1

Procedure:

- Sensitization and Challenge:
 - Administer 25 μg of HDM extract in 50 μL of sterile saline intranasally to mice on days 0,
 1, and 2, and then for 5 consecutive days per week for 3-5 weeks.
- RS102895 Administration:
 - Administer RS102895 (5 mg/kg, i.p.) or vehicle every 6 hours during the last week of HDM challenges.



- Endpoint Analysis:
 - Perform endpoint analyses 24-48 hours after the final HDM challenge as described in Protocol 1.

Conclusion

RS102895 is a valuable pharmacological tool for investigating the contribution of the CCL2/CCR2 signaling axis to the pathogenesis of allergic airway inflammation. The protocols outlined above provide a framework for utilizing RS102895 in established murine models of asthma. By blocking the recruitment of monocytes and other CCR2-expressing cells, RS102895 is expected to attenuate key features of the disease, including airway eosinophilia, Th2 cytokine production, and airway hyperresponsiveness. These studies can provide critical insights for the development of novel therapeutics targeting this pathway for the treatment of asthma and other allergic diseases.

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